1-(4-Azido-3-nitrophenyl)ethan-1-one
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Overview
Description
1-(4-Azido-3-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of azido and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Azido-3-nitrophenyl)ethan-1-one typically involves the azidation of a precursor compound. One common method is the nucleophilic substitution reaction where an azide ion replaces a leaving group, such as a halide, on the aromatic ring. The reaction conditions often involve the use of azidotrimethylsilane (TMSN₃) in the presence of a catalyst like copper(II) triflate (Cu(OTf)₂) to facilitate the azidation process .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure efficient and scalable synthesis. These methods often utilize recyclable catalysts and mild reaction conditions to optimize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-(4-Azido-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and catalysts like palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Azidotrimethylsilane (TMSN₃) and copper(II) triflate (Cu(OTf)₂) are typical reagents for azidation.
Major Products
Reduction of Nitro Group: 1-(4-Amino-3-nitrophenyl)ethan-1-one.
Reduction of Azido Group: 1-(4-Azido-3-aminophenyl)ethan-1-one.
Scientific Research Applications
1-(4-Azido-3-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Potential use in the development of pharmaceuticals due to its ability to form stable amide bonds with primary amino groups.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Azido-3-nitrophenyl)ethan-1-one involves its functional groups:
Azido Group: Acts as a nucleophile in substitution reactions, forming stable triazole rings through cycloaddition.
Nitro Group: Can be reduced to an amino group, which can further participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)ethan-1-one: Lacks the azido group, making it less reactive in nucleophilic substitution reactions.
1-(4-Amino-3-nitrophenyl)ethan-1-one:
Uniqueness
1-(4-Azido-3-nitrophenyl)ethan-1-one is unique due to the presence of both azido and nitro groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic and industrial applications.
Properties
CAS No. |
104503-83-5 |
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Molecular Formula |
C8H6N4O3 |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
1-(4-azido-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6N4O3/c1-5(13)6-2-3-7(10-11-9)8(4-6)12(14)15/h2-4H,1H3 |
InChI Key |
QQOJJSQVIYAMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
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